1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one
Description
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound featuring a bicyclic indazolone core substituted with a para-methylphenyl (p-tolyl) group at the 1-position. Its molecular formula is C₁₄H₁₄N₂O (molecular weight: 226.27 g/mol), and it is structurally characterized by a partially saturated indazole ring system. This compound has garnered attention in medicinal chemistry due to its role as a scaffold in the development of bioactive molecules, particularly as a TNF-α inhibitor . Syntheses often involve cyclization reactions or modifications of preformed indazolone cores, as seen in the acylation of oxime intermediates with chlorides of triterpenoid acids or regioselective pyrazole formation from N-tosylhydrazones .
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-11(8-6-10)16-13-3-2-4-14(17)12(13)9-15-16/h5-9H,2-4H2,1H3 |
InChI Key |
OAXCPTFGZCIKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)CCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-toluidine and cyclohexanone.
Cyclization Reaction: The key step involves the cyclization of p-toluidine with cyclohexanone under acidic or basic conditions to form the indazole ring.
Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Trends :
Biological Activity
1-(p-Tolyl)-6,7-dihydro-1H-indazol-4(5H)-one is a heterocyclic compound belonging to the indazole class, characterized by a para-tolyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial , anticancer , and anti-inflammatory properties. The following sections detail its biological activity, synthesis methods, and comparative analysis with related compounds.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown efficacy in inhibiting the proliferation of cancer cell lines such as breast and lung cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that it may act through multiple pathways to exert its effects .
Table 1: Summary of Anticancer Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | Breast Cancer | 15 | Apoptosis |
| B | Lung Cancer | 20 | G2/M Arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It inhibits pro-inflammatory cytokines and modulates signaling pathways associated with inflammation, making it a candidate for further development in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving cyclization reactions of appropriate precursors. Common reagents include hydrazine derivatives and aldehydes under acidic or basic conditions. Optimization of reaction conditions is crucial for improving yield and purity.
Table 2: Synthesis Routes
| Method | Reagents Used | Yield (%) |
|---|---|---|
| Method A | Hydrazine + Aldehyde | 75 |
| Method B | Cyclization of Indole Derivative | 82 |
Comparative Analysis
When compared to other indazole derivatives, this compound stands out due to its specific structural features that enhance its biological profile.
Table 3: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Indazole ring + para-tolyl group | Significant antimicrobial and anticancer activity |
| 1-Phenyl-6,7-dihydro-1H-indazol-4(5H)-one | Indazole ring + phenyl group | Broader applications but less targeted activity |
| Other Indazole Derivatives | Varying substitutions on indazole | Diverse biological activities depending on substitutions |
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound in preclinical models. For instance, a study focused on its application in treating inflammatory bowel disease (IBD) showed promising results in reducing inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
